

discovery and initial characterization of Dichlorophenylborane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dichlorophenylborane*

Cat. No.: *B1345638*

[Get Quote](#)

Dichlorophenylborane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichlorophenylborane ($C_6H_5BCl_2$) is a versatile organoboron compound that has been a subject of scientific inquiry since its discovery in the late 19th century. Its unique electronic properties, stemming from the electron-deficient boron center, make it a powerful Lewis acid and a valuable reagent in organic synthesis. This technical guide provides an in-depth overview of the discovery, initial characterization, synthesis, and reactivity of **dichlorophenylborane**, tailored for professionals in research and drug development.

Discovery and Historical Context

The initial synthesis of **dichlorophenylborane** is credited to the German chemist August Michaelis in 1880.^[1] In his pioneering work investigating the valency of boron, Michaelis and his team reacted gaseous boron trichloride (BCl_3) with diphenylmercury at elevated temperatures in a sealed tube, leading to the formation of **dichlorophenylborane** and mercuric chloride.^[1] The newly formed organoboron compound was isolated by distillation and its identity was confirmed through elemental analysis and subsequent chemical reactions.^[1] This

early work laid the foundation for the field of organoboron chemistry and demonstrated the feasibility of forming stable carbon-boron bonds.

Physicochemical and Spectroscopic Characterization

Dichlorophenylborane is a colorless liquid at room temperature. It is highly reactive and moisture-sensitive, readily hydrolyzing to phenylboronic acid. Detailed physicochemical and spectroscopic data are crucial for its identification and for understanding its reactivity.

Physical Properties

A summary of the key physical properties of **dichlorophenylborane** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₅ BCl ₂	[2]
Molecular Weight	158.82 g/mol	[2]
CAS Number	873-51-8	[2]
Melting Point	7 °C	[3]
Boiling Point	175 °C (at 760 mmHg)	[3]
Density	1.22 g/mL	[3]
Refractive Index (n _{20/D})	1.545	[4]

Spectroscopic Data

The structural characterization of **dichlorophenylborane** relies on a combination of spectroscopic techniques. A summary of the key spectroscopic data is provided in Table 2.

Spectroscopic Technique	Key Data and Interpretation	Reference(s)
¹ H NMR	The aromatic protons of the phenyl group typically appear as a complex multiplet in the region of δ 7.3-8.0 ppm. The exact chemical shifts and multiplicities are influenced by the solvent and the electron-withdrawing nature of the dichloroboryl group.	[5][6]
¹¹ B NMR	The ¹¹ B NMR spectrum shows a characteristic broad singlet. The chemical shift is sensitive to the electronic environment of the boron atom and is a key indicator of its coordination state. For tricoordinate boranes like dichlorophenylborane, the chemical shift is expected in the downfield region.[7][8]	[7][8]
¹³ C NMR	The aromatic carbons of the phenyl group exhibit distinct signals in the ¹³ C NMR spectrum. The carbon attached to the boron atom is typically deshielded.	[9]
Infrared (IR) Spectroscopy	The IR spectrum displays characteristic absorption bands for the phenyl group, including C-H stretching ($\sim 3060\text{ cm}^{-1}$), C=C stretching ($\sim 1595\text{ cm}^{-1}$), and C-H out-of-plane bending. The B-Cl	[2]

stretching vibrations are also present.

The mass spectrum shows a characteristic molecular ion peak (M^+) at m/z 158, along with a distinctive isotopic

Mass Spectrometry (MS)

pattern due to the presence of [2] two chlorine atoms. Common fragment ions arise from the loss of chlorine atoms and the phenyl group.

Synthesis of Dichlorophenylborane

While the original synthesis by Michaelis is of historical importance, more contemporary and practical methods have been developed for the laboratory-scale preparation of **dichlorophenylborane**. A common and effective method involves the reaction of a phenyl Grignard reagent with boron trichloride.

Experimental Protocol: Synthesis from Phenylmagnesium Bromide and Boron Trichloride

This protocol outlines a general procedure for the synthesis of **dichlorophenylborane**.

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood, as it involves highly reactive and hazardous materials.

Materials:

- Magnesium turnings
- Bromobenzene
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Boron trichloride (BCl_3) (as a solution in a suitable solvent or as a gas)
- Anhydrous hexane or pentane for purification

- Standard Schlenk line or glovebox for inert atmosphere operations
- Dry, flamed glassware

Procedure:

- Preparation of Phenylmagnesium Bromide:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.
 - Under an inert atmosphere (nitrogen or argon), add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
 - Add a solution of bromobenzene in the anhydrous solvent dropwise from the dropping funnel to initiate the Grignard reaction. The reaction is exothermic and should be controlled by the rate of addition.
 - Once the reaction is complete (all magnesium has reacted), the greyish solution of phenylmagnesium bromide is ready for the next step.[10][11]
- Reaction with Boron Trichloride:
 - Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
 - Slowly add a solution of boron trichloride in an anhydrous solvent to the stirred Grignard reagent. The addition should be done carefully to control the exothermic reaction.
 - After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
- Work-up and Purification:
 - The reaction mixture will contain magnesium salts as a precipitate. These can be removed by filtration under an inert atmosphere.
 - The solvent is then removed from the filtrate under reduced pressure.

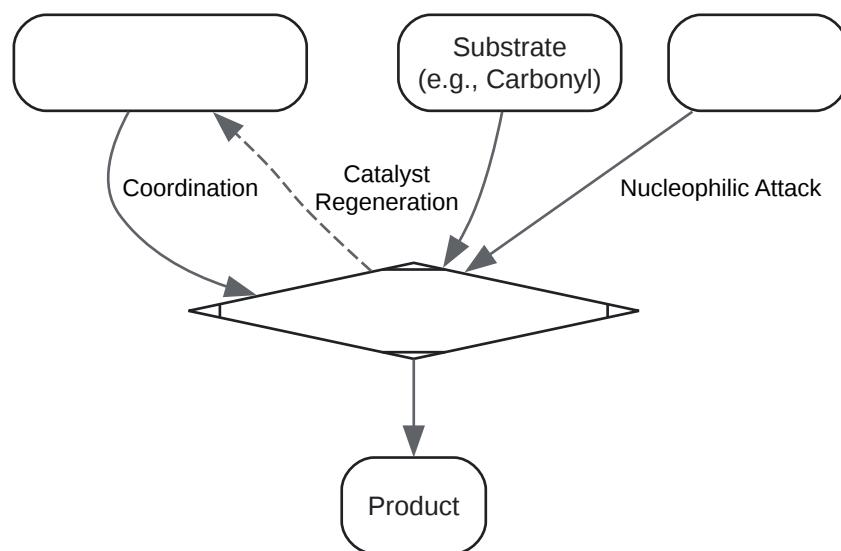
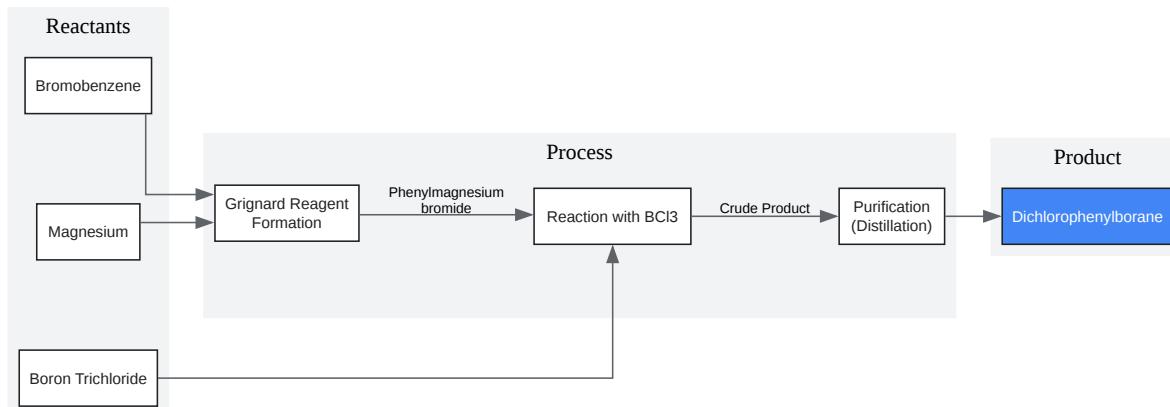
- The crude **dichlorophenylborane** is purified by fractional distillation under reduced pressure to yield a colorless liquid.

Reactivity and Applications

Dichlorophenylborane's reactivity is dominated by the electrophilic nature of its boron center, making it a potent Lewis acid. This property is harnessed in a variety of organic transformations.

Lewis Acidity and Catalysis

The electron-withdrawing chlorine atoms and the vacant p-orbital on the boron atom confer strong Lewis acidity to **dichlorophenylborane**. It can be used as a catalyst in a range of reactions, including:



- Diels-Alder Reactions: It can catalyze the cycloaddition of dienes and dienophiles.[\[4\]](#)
- Aldol Reactions: It can promote enantioselective aldol reactions.[\[4\]](#)
- Friedel-Crafts Reactions: It can act as a Lewis acid catalyst in Friedel-Crafts alkylations and acylations.

Reaction Mechanisms

The general mechanism of Lewis acid catalysis by **dichlorophenylborane** involves the coordination of the boron atom to a Lewis basic site on one of the reactants (e.g., a carbonyl oxygen). This coordination activates the substrate towards nucleophilic attack.

Mandatory Visualizations

Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Borane, dichlorophenyl- | C6H5BCl2 | CID 136678 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Reaction of Dichlorophenylborane with H-Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. compoundchem.com [compoundchem.com]
- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 8. NMR Periodic Table: Boron NMR [imserc.northwestern.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [discovery and initial characterization of Dichlorophenylborane]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1345638#discovery-and-initial-characterization-of-dichlorophenylborane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com